N-Methyl-6-nitro-2-quinolinamine

Catalog No.
S15779071
CAS No.
914460-48-3
M.F
C10H9N3O2
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-6-nitro-2-quinolinamine

CAS Number

914460-48-3

Product Name

N-Methyl-6-nitro-2-quinolinamine

IUPAC Name

N-methyl-6-nitroquinolin-2-amine

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H9N3O2/c1-11-10-5-2-7-6-8(13(14)15)3-4-9(7)12-10/h2-6H,1H3,(H,11,12)

InChI Key

FRESGQPMFMMIET-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

N-Methyl-6-nitro-2-quinolinamine is a synthetic organic compound characterized by its quinoline structure, which features a methyl group and a nitro substituent at the 6-position. This compound is notable for its potential biological activities and is of interest in various fields, including medicinal chemistry and materials science. The molecular formula for N-Methyl-6-nitro-2-quinolinamine is C10H8N4O2C_{10}H_{8}N_{4}O_{2}, and its chemical structure includes a quinoline ring fused with an amino group.

, including:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
  • Reduction: The compound can undergo catalytic hydrogenation to yield N-Methyl-6-amino-2-quinolinamine.
  • Substitution: The nitro group can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include:

  • Tin(II) chloride (SnCl2) for oxidation.
  • Palladium on carbon (Pd/C) under hydrogen gas for reduction.
  • Sodium methoxide (NaOMe) in methanol for substitution reactions.

N-Methyl-6-nitro-2-quinolinamine exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. Research has indicated that the compound may interact with various biological targets, potentially leading to therapeutic applications. Its mechanism of action is thought to involve the formation of reactive intermediates that can affect cellular components, contributing to its antimicrobial effects .

The synthesis of N-Methyl-6-nitro-2-quinolinamine typically involves a two-step process:

  • Nitration of 2-methylquinoline: This step introduces the nitro group using nitric acid and sulfuric acid, yielding 6-nitro-2-methylquinoline.
  • Reductive amination: The resulting compound undergoes reductive amination with methylamine under catalytic hydrogenation conditions to form N-Methyl-6-nitro-2-quinolinamine.

Industrial production methods may utilize continuous flow reactors and catalysts like palladium on carbon to improve efficiency and yield .

N-Methyl-6-nitro-2-quinolinamine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex quinoline derivatives.
  • Biology: Investigated for potential antimicrobial and antiparasitic properties.
  • Medicine: Explored for antimalarial and antifungal applications.
  • Industry: Used in developing dyes and pigments due to its chromophoric properties .

Studies have shown that N-Methyl-6-nitro-2-quinolinamine interacts with specific biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive species that may inhibit enzyme activity or affect cellular processes. These interactions are critical for understanding the compound's pharmacological potential .

N-Methyl-6-nitro-2-quinolinamine shares structural similarities with other quinoline derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
2-AminoquinolineAmino group at position 2Known for its role in drug development
6-NitroquinolineNitro group at position 6Exhibits distinct biological activity
4-MethylquinolineMethyl group at position 4Used as an intermediate in organic synthesis
8-HydroxyquinolineHydroxy group at position 8Exhibits chelating properties
5-NitroindoleNitro group on indole structureDisplays unique pharmacological profiles

N-Methyl-6-nitro-2-quinolinamine is unique due to its specific positioning of the nitro and methyl groups, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.069476538 g/mol

Monoisotopic Mass

203.069476538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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